2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine is a heterocyclic compound that features both a furan and a pyrimidine ring. The compound is characterized by the presence of a nitro group on the furan ring and an ethenyl linkage connecting the furan and pyrimidine rings. This structure imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine typically involves the reaction of 5-nitrofuran-2-carbaldehyde with a pyrimidine derivative under basic conditions. The reaction proceeds through a condensation mechanism, forming the ethenyl linkage between the furan and pyrimidine rings. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group on the furan ring can be further oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine involves its interaction with bacterial enzymes. The compound is believed to inhibit several bacterial enzymes involved in the degradation of glucose and pyruvate, thereby disrupting bacterial metabolism. This inhibition affects enzymes such as pyruvate dehydrogenase, citrate synthetase, and malate dehydrogenase, leading to the accumulation of toxic intermediates and ultimately bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Nitrofurazone: Another nitrofuran derivative used as a topical antibacterial agent.
Nitrofurantoin: A nitrofuran antibiotic used to treat urinary tract infections.
Furazolidone: A nitrofuran used to treat bacterial diarrhea and Helicobacter pylori infections.
Uniqueness
2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine is unique due to its dual heterocyclic structure, combining both furan and pyrimidine rings. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications in scientific research and industry .
Properties
CAS No. |
1083-59-6 |
---|---|
Molecular Formula |
C10H7N3O3 |
Molecular Weight |
217.18 g/mol |
IUPAC Name |
2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine |
InChI |
InChI=1S/C10H7N3O3/c14-13(15)10-5-3-8(16-10)2-4-9-11-6-1-7-12-9/h1-7H/b4-2+ |
InChI Key |
QYWCIRZOGSMFAW-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CN=C(N=C1)/C=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
C1=CN=C(N=C1)C=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.